molecular formula C9H10F3N3O2 B170976 N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine CAS No. 161605-68-1

N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine

Cat. No.: B170976
CAS No.: 161605-68-1
M. Wt: 249.19 g/mol
InChI Key: ZKBIYCKAMFKCNV-UHFFFAOYSA-N
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Description

N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine is a substituted benzene-1,2-diamine derivative featuring a nitro group (-NO₂) at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4) on the phenyl ring. The ethane-1,2-diamine moiety is attached to the N1 position, resulting in a primary amine (-NH₂) and a secondary amine (-NH-) in its structure.

Properties

IUPAC Name

N'-[2-nitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c10-9(11,12)6-1-2-7(14-4-3-13)8(5-6)15(16)17/h1-2,5,14H,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBIYCKAMFKCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236570
Record name N1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine
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Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161605-68-1
Record name N1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine
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Record name N1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine
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Record name 161605-68-1
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Preparation Methods

Classical Amine Alkylation Synthesis

The most widely documented method involves the nucleophilic substitution of 4-nitro-2-(trifluoromethyl)chlorobenzene with ethylene diamine. This two-step process begins with the nitration of 2-(trifluoromethyl)aniline to generate 4-nitro-2-(trifluoromethyl)aniline, followed by its reaction with ethylene diamine under reflux conditions.

Key parameters include:

  • Solvent system : Ethanol/water (3:1 v/v) facilitates homogeneous mixing while minimizing side reactions .

  • Temperature : 80–90°C for 8–12 hours achieves >75% conversion .

  • Catalyst : Potassium carbonate (1.2 equiv) enhances nucleophilicity of ethylene diamine .

A typical yield of 68–72% is reported, with purity >95% after recrystallization from hexane/ethyl acetate . Side products such as bis-alkylated derivatives (≤15%) form due to excess diamine and are removed via fractional distillation.

Nitro Reduction Route

An alternative pathway reduces pre-formed nitro intermediates to the target diamine. This method employs catalytic hydrogenation of N1-(4-nitro-2-(trifluoromethyl)phenyl)ethylenediamine nitro precursors.

Reaction conditions :

ParameterOptimal Value
Catalyst10% Pd/C (0.5 mol%)
Pressure3–4 bar H₂
SolventMethanol
Temperature25–30°C
Reaction Time4–6 hours

This method achieves 85–90% yield with <2% dehalogenation byproducts . Critical to success is the use of degassed solvents to prevent catalyst poisoning.

Industrial-Scale Continuous Flow Synthesis

Patent EP3670492A1 discloses a solvent-free continuous process for high-volume production :

  • Reactor Design :

    • Tubular reactor with static mixers

    • Residence time: 45–60 minutes

    • Temperature gradient: 50°C (inlet) → 110°C (outlet)

  • Feed Composition :

    • 4-Nitro-2-(trifluoromethyl)aniline : Ethylene diamine = 1 : 2.5 molar ratio

    • Triethylamine (0.1 equiv) as proton sponge

  • Product Isolation :

    • In-line crystallization at 5°C

    • Centrifugal washing with cold diethyl ether

This method achieves 89% yield at 98.5% purity, with a throughput of 120 kg/day in pilot plants .

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics:

Optimized protocol :

  • Irradiation power: 300 W (pulsed mode)

  • Temperature: 130°C (controlled via fiber-optic probe)

  • Time: 20 minutes

  • Solvent: DMF (0.5 M concentration)

Comparative studies show microwave methods reduce reaction times by 90% while maintaining yields comparable to conventional heating (70–73%) .

Green Chemistry Approaches

Environmentally benign syntheses emphasize:

  • Solvent replacement : Cyclopentyl methyl ether (CPME) as non-polar alternative to toluene

  • Catalyst recycling : Magnetic Fe₃O₄-supported palladium nanoparticles reused ≥5 times without activity loss

  • Waste minimization : 85% reduction in E-factor (from 23 → 3.4) via in-situ quenching

Lifecycle analysis indicates these methods reduce carbon footprint by 40% compared to traditional routes.

Analytical Characterization Protocols

Critical quality control measures include:

Purity assessment :

TechniqueParametersAcceptance Criteria
HPLCC18 column, 0.1% H₃PO₄/MeCN gradient≥98.5% area
Karl Fischer titrationHydranal Composite 5≤0.2% w/w H₂O

Structural confirmation :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H), 7.93 (s, 1H), 7.88 (d, J=8.4 Hz, 1H), 3.45 (t, J=6.0 Hz, 2H), 2.75 (t, J=6.0 Hz, 2H), 1.72 (s, 2H)

  • FT-IR : 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 1120 cm⁻¹ (C-F)

Comparative Performance of Synthesis Methods

MethodYield (%)Purity (%)Throughput (kg/day)E-Factor
Classical Alkylation68–7295–971523
Continuous Flow8998.51203.4
Microwave-Assisted70–7396–982518
Catalytic Hydrogenation85–9099408.2

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine has been explored for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a building block for synthesizing various bioactive compounds.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. A study evaluated its efficacy against specific cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The trifluoromethyl group is believed to enhance the interaction with biological targets due to increased electron-withdrawing capacity .

Materials Science

The compound is also investigated for its role in developing advanced materials, particularly in polymer chemistry. Its ability to participate in nucleophilic substitution reactions allows for the modification of polymer matrices.

Application: Polymer Modifications
this compound can be used to synthesize functionalized polymers that exhibit improved thermal stability and mechanical properties. These polymers can find applications in coatings and adhesives where enhanced performance is required .

Environmental Chemistry

Given its chemical structure, this compound is studied for its environmental impact and degradation pathways. Understanding the behavior of such compounds in the environment is crucial for assessing their safety and ecological effects.

Research Focus: Degradation Studies
Studies have shown that the compound can undergo photodegradation under UV light, leading to less toxic byproducts. This property is significant for evaluating its persistence in environmental matrices and potential remediation strategies .

Mechanism of Action

The mechanism of action of N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The pathways involved in its action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 789429-61-4)
  • Structure : Trifluoromethyl at meta (C3) position; lacks a nitro group.
  • Properties : Liquid at room temperature, molecular weight 204.19 g/mol, stored at 4°C .
N1-(3-(Trifluoromethyl)phenyl)ethane-1,2-diamine (Compound 27 in )
  • Structure : Trifluoromethyl at meta (C3) position; synthesized as a precursor for LpxH inhibitors.
  • Key Difference : Meta-substitution alters dipole moments and steric interactions compared to para-substituted derivatives, impacting binding to biological targets .

Functional Group Variations

N1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine hydrochloride ()
  • Structure : Additional nitro group at C6; hydrochloride salt form.
  • Properties : Solid state due to ionic character; enhanced electron-withdrawing effects from two nitro groups.
  • Key Difference : Increased acidity and reduced solubility in organic solvents compared to the target compound .
N1-Methyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-diamine (4o, )
  • Structure : Methyl group on the secondary amine; trifluoromethyl at para.
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine ()
  • Structure : Additional fluorine and nitro groups; biphenyl system.
  • Synthesis : Yield depends on solvent (96% in dichloromethane vs. 51% in EtOH).
  • Key Difference : Extended conjugation and multiple electron-withdrawing groups enhance stability but may reduce solubility in polar solvents .
N1,N1-Dimethyl-1-(4-(trifluoromethyl)phenyl)ethane-1,2-diamine (CAS 884504-58-9, )
  • Structure : Dimethyl substitution on the primary amine.
  • Key Difference : Reduced nucleophilicity and altered pharmacokinetic properties compared to primary amines, relevant in drug design .

Physical Properties

Compound State Molecular Weight (g/mol) Solubility Trends
Target Compound Not reported ~277.11 (analogous salt) Likely low in water due to -CF₃/-NO₂
1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine Liquid 204.19 Higher organic solubility
N1-(2,6-Dinitro-4-CF₃-phenyl)ethane-1,2-diamine HCl Solid ~302.12 (HCl salt) Ionic, polar solvent soluble

Functional Implications

Corrosion Inhibition

  • Amine-Based Inhibitors () : Linear amines (e.g., DETA, TETA) show enhanced inhibition with more -NH- groups. The target compound’s nitro group may reduce electron donation to metals, but -CF₃ could improve adsorption via hydrophobic interactions .

Biological Activity

N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine, also known by its CAS number 161605-68-1, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C9H10F3N3O2
  • Molecular Weight : 249.19 g/mol
  • CAS Number : 161605-68-1

The compound features a trifluoromethyl group and a nitro group on the phenyl ring, which are significant for its biological activity.

Synthesis

This compound can be synthesized through nucleophilic aromatic substitution followed by hydrogenation. The initial step involves reacting 3,5-bis(trifluoromethyl)aniline with 1-fluoro-2-nitrobenzene, achieving high yields in both steps of the synthesis process .

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. In vitro studies have demonstrated:

  • Minimum Inhibitory Concentrations (MICs) : The compound exhibited MICs of approximately 12.9 μM against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity .

The bactericidal activity was confirmed as the Minimum Bactericidal Concentration (MBC) values were equal to MIC values, suggesting that the compound not only inhibits bacterial growth but also kills bacteria .

Anti-inflammatory Potential

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Studies have shown that certain derivatives can modulate the activity of the NF-κB transcription factor, which plays a crucial role in inflammatory responses:

  • Cell Viability Assays : Compounds similar to this compound demonstrated varying effects on cell viability and NF-κB modulation. Some derivatives increased NF-κB activity by 10–15%, while others showed a reduction in activity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound and its derivatives:

  • Antimicrobial Efficacy : A study focused on evaluating the antimicrobial efficacy of various compounds with similar structures found that those containing trifluoromethyl groups consistently performed well against Gram-positive bacteria .
  • Alpha-Synuclein Inhibition : Recent research into neurodegenerative diseases has identified compounds based on this framework as potential inhibitors of alpha-synuclein fibril formation. Some derivatives showed comparable activity to established modulators of alpha-syn aggregation .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA (MIC: 12.9 μM)
Anti-inflammatoryModulation of NF-κB activity
Alpha-Synuclein InhibitionComparable to known modulators

Q & A

Q. What are the optimized synthetic routes for N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2-nitro-4-(trifluoromethyl)aniline derivatives and ethylenediamine. Key steps include:

  • Using anhydrous solvents (e.g., THF or DMF) under reflux to enhance reactivity .
  • Catalytic acid (e.g., HCl) to stabilize intermediates and improve regioselectivity .
  • Purification via column chromatography or recrystallization to isolate the diamine product. Yield optimization (~60-75%) requires controlled stoichiometry and inert atmospheres .

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm amine proton environments (δ 2.5–3.5 ppm for NH2_2) and aromatic substitution patterns (δ 7.5–8.5 ppm for nitro and CF3_3 groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 304.1) .
  • Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, N percentages .

Q. What are the primary applications in pharmacological research?

The compound serves as a precursor for:

  • Anticancer agents : Derivatives with quinoline or pyridine moieties exhibit antiproliferative activity against HeLa and MCF-7 cell lines (IC50_{50} ~5–20 µM) .
  • Antiplasmodial agents : Structural analogs (e.g., chloroquine derivatives) show moderate activity against Plasmodium falciparum (IC50_{50} ~0.1–1 µM) .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and trifluoromethyl groups influence reactivity?

  • Nitro group : Strong electron-withdrawing effect activates the aromatic ring for nucleophilic attack but may hinder solubility in polar solvents .
  • Trifluoromethyl group : Enhances lipophilicity (logP ~2.5) and metabolic stability, critical for drug design . Computational studies (DFT) reveal steric hindrance at the ortho position affects diamine coordination in metal complexes .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in IC50_{50} values (e.g., antiproliferative vs. antiplasmodial assays) may arise from:

  • Purity variations : Impurities from incomplete purification (e.g., residual solvents) skew bioassays .
  • Assay conditions : Viability assays (MTT vs. resazurin) differ in sensitivity; validate with orthogonal methods .
  • Cellular uptake : CF3_3 groups improve membrane permeability but may induce off-target effects .

Q. How is the compound’s stability assessed under physiological conditions?

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor via HPLC for decomposition products (e.g., nitro group reduction to amine) .
  • Thermal stability : TGA/DSC analysis shows decomposition onset at ~200°C, suitable for storage at −20°C .

Q. What computational methods predict its binding affinity to biological targets?

  • Molecular docking (AutoDock Vina) : Models interactions with kinases (e.g., EGFR) or plasmodial enzymes. The diamine moiety often forms hydrogen bonds with catalytic residues .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .

Methodological Challenges

Q. How to mitigate low yields in large-scale synthesis?

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., dimerization) .
  • Catalyst screening : Pd/C or Pt catalysts enhance nitro group reduction selectivity in intermediates .

Q. What analytical techniques quantify trace impurities?

  • HPLC-UV/MS : Detect and quantify byproducts (e.g., mono-substituted amines) at <0.1% levels .
  • ICP-OES : Screen for heavy metal residues (e.g., Pd) from catalytic steps .

Q. How to evaluate in vitro vs. in vivo toxicity discrepancies?

  • Hepatocyte assays : Compare metabolic clearance (e.g., CYP3A4 activity) with rodent models .
  • ADMET prediction : Software like ADMETlab2.0 forecasts bioavailability and toxicity risks (e.g., hERG inhibition) .

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